

An In-depth Technical Guide to the Molecular Structure and Radiopacity of Iodamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and radiopacity of **iodamide**, an ionic, monomeric iodinated contrast agent. The document details its chemical composition, physicochemical properties, and the methodologies used to assess its efficacy as a contrast medium.

Molecular Structure of Iodamide

lodamide, chemically known as 3-Acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid, is a derivative of tri-iodinated benzoic acid.[1] The core of the molecule is a benzene ring substituted with three iodine atoms at positions 2, 4, and 6. This high degree of iodination is the primary determinant of its radiopaque properties.

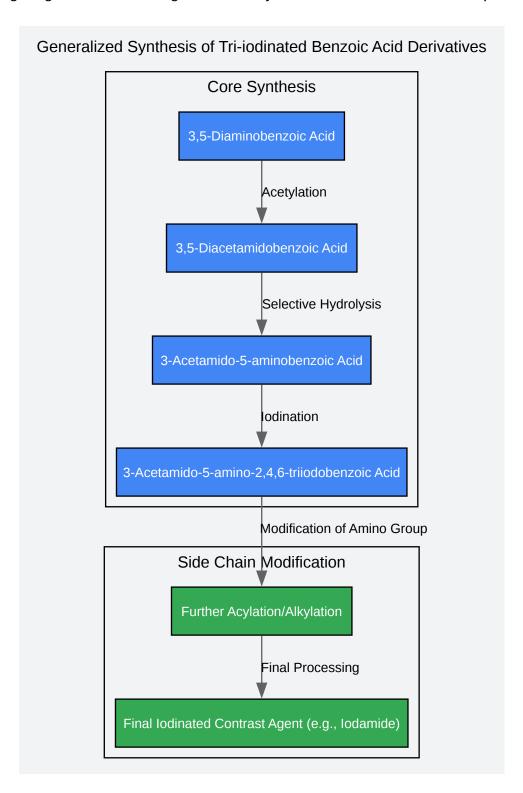
The molecular structure features two amide-containing side chains. At position 3, there is an acetamido group (-NHCOCH₃), and at position 5, an acetamidomethyl group (-CH₂NHCOCH₃). These side chains, along with the carboxyl group (-COOH) at position 1, influence the molecule's solubility and biological interactions.

The presence of the carboxyl group classifies **iodamide** as an ionic contrast agent, as this group can ionize at physiological pH. This property contributes to the osmolality of **iodamide** solutions.

Visualization of the Synthesis Pathway



The synthesis of **iodamide** and related tri-iodinated benzoic acid derivatives generally follows a multi-step process involving amination, acetylation, and iodination of a benzoic acid precursor. The following diagram illustrates a generalized synthetic workflow for such compounds.



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Caption: Generalized synthetic pathway for tri-iodinated benzoic acid contrast agents.

Physicochemical Properties

The clinical performance and tolerance of iodinated contrast media are heavily influenced by their physicochemical properties. While specific quantitative data for **iodamide** are not extensively available in recent literature, the table below summarizes its key characteristics and provides a comparison with other well-documented iodinated contrast agents.

Property	Iodamide	lopamidol (Non- ionic Monomer)	lodixanol (Non- ionic Dimer)
Chemical Formula	C12H11I3N2O4	C17H22I3N3O8	C35H44I6N6O15
Molar Mass (g/mol)	627.94	777.09	1550.18
Iodine Content (%)	60.63	49.1	49.1
Ionicity	Ionic	Non-ionic	Non-ionic
Solubility in Water	Good	High	High
Viscosity (mPa·s at 37°C)	Data not readily available	~4.7 (300 mg l/mL)	~11.8 (320 mg l/mL)
Osmolality (mOsm/kg H ₂ O)	High (ionic)	~616 (300 mg I/mL)	~290 (320 mg l/mL)

Note: The values for Iopamidol and Iodixanol are provided for comparative purposes to illustrate the properties of different classes of iodinated contrast media.[2][3][4]

Radiopacity of Iodamide

The radiopacity of a substance is its ability to attenuate X-rays, which is fundamentally dependent on the atomic number of its constituent elements.[5] lodine, with a high atomic number (Z=53), is highly effective at absorbing X-rays in the energy range used for diagnostic imaging.[6] The presence of three iodine atoms per molecule gives **iodamide** its high radiopacity.



The attenuation of X-rays is quantified using Hounsfield Units (HU) in computed tomography (CT).[7] While specific HU values for various concentrations of **iodamide** are not readily available in contemporary literature, a linear relationship exists between iodine concentration and HU values.[8] For context, each milligram of iodine per milliliter of tissue can increase the CT number by approximately 25 HU.[7]

Comparative Radiopacity of Iodinated Contrast Agents

The following table presents quantitative radiopacity data for several common iodinated contrast agents, which can serve as a reference for understanding the expected radiopacity of iodinated compounds.

Contrast Agent (Concentration)	Mean Radiopacity (HU)	
Isovue 370 (100%)	3036.7 ± 117.8	
Visipaque 320 (100%)	2435.5 ± 110.1	
Omnipaque 300 (100%)	2344.6 ± 123.4	
Isovue 300 (100%)	2217.4 ± 109.8	

Data from a comparative study of different contrast agents.[9]

Experimental Protocols Synthesis of 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid (A Key Intermediate)

This protocol is based on established methods for the synthesis of key intermediates for iodinated contrast agents.[10][11]

- Acetylation of 3,5-Diaminobenzoic Acid:
 - Suspend 3,5-diaminobenzoic acid in water and heat to approximately 70-75°C.
 - Add acetic anhydride dropwise to the suspension while stirring.



 Maintain the reaction temperature for 1 hour, then cool to room temperature to yield 3,5diacetamidobenzoic acid.

Iodination:

- Dilute the reaction mixture containing 3,5-diacetamidobenzoic acid with hydrochloric acid.
- Add a solution of sodium dichloroiodate (NaICl₂) and heat the mixture to approximately 85-90°C with vigorous stirring for 2 hours. This step results in the hydrolysis of one acetamido group and subsequent iodination.
- Cool the reaction mixture and reduce excess iodine chloride with a suitable reducing agent (e.g., sodium bisulfite).
- The product, 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, precipitates and can be collected by filtration.

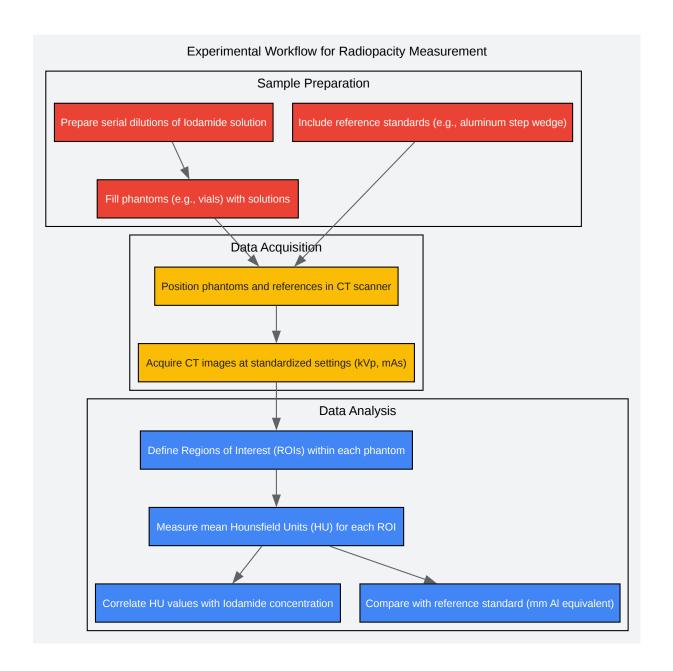
Purification:

- The crude product is suspended in water and dissolved by adjusting the pH to ~9 with sodium hydroxide.
- The solution is then decolorized, and the purified product is precipitated by the addition of hydrochloric acid.
- The final product is filtered, washed with water, and dried.

Determination of Radiopacity

The following is a generalized experimental protocol for the quantitative assessment of the radiopacity of a contrast agent like **iodamide**.[9][12]





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Caption: A typical workflow for the quantitative measurement of radiopacity.

• Preparation of Samples and Standards:



- Prepare a series of aqueous solutions of **iodamide** at varying concentrations (e.g., 50, 100, 200, 300 mg l/mL).
- Fill cylindrical phantoms (e.g., small vials) of a known diameter with each solution.
- An aluminum step wedge with steps of varying, known thicknesses is used as a reference standard for radiopacity.
- Radiographic Imaging:
 - Place the phantoms and the aluminum step wedge on a platform within a CT scanner.
 - Acquire images using standardized exposure parameters (e.g., 120 kVp, 100 mAs).
- Image Analysis:
 - Using the scanner's software, define a circular Region of Interest (ROI) within the image of each phantom.
 - Calculate the mean and standard deviation of the pixel values within each ROI, which are expressed in Hounsfield Units (HU).
 - Similarly, measure the mean HU for each step of the aluminum wedge.
- Quantification of Radiopacity:
 - Generate a calibration curve by plotting the known aluminum thickness of each step of the wedge against its measured mean HU value.
 - The radiopacity of each iodamide solution can be expressed as an equivalent thickness of aluminum by interpolating its mean HU value on the calibration curve.
 - Additionally, a plot of **iodamide** concentration versus mean HU can be generated to demonstrate the linear relationship.

Signaling Pathways and Biological Interactions



There is a limited amount of specific information available in the scientific literature regarding the direct interaction of the **iodamide** molecule with specific cellular signaling pathways. As an extracellular contrast agent, **iodamide** is designed to be biologically inert and rapidly excreted by the kidneys. Its biological effects are primarily related to the physicochemical properties of its solution, such as osmolality and viscosity, rather than specific receptor-mediated signaling.

[4] The high osmolality of ionic contrast agents like **iodamide** can induce physiological responses, but these are generally not considered to be specific signaling events.

Conclusion

lodamide is a first-generation, ionic, monomeric contrast agent whose radiopacity is derived from its tri-iodinated benzoic acid structure. While it has been largely superseded by non-ionic and dimeric agents with improved safety profiles (lower osmolality and viscosity), an understanding of its fundamental molecular structure and properties remains relevant for the field of diagnostic imaging and the development of new contrast media. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds.

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